3-Amino-5-(octadecanoylamino)benzoic acid
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Overview
Description
3-Amino-5-(octadecanoylamino)benzoic acid is an organic compound characterized by the presence of an amino group, a benzoic acid moiety, and an octadecanoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(octadecanoylamino)benzoic acid typically involves the following steps:
Formation of 3,5-diaminobenzoic acid: This can be achieved by the reduction of m-dinitrobenzoic acid using hydrogen in the presence of a hydrogenation catalyst such as Ni-M-Al (where M can be La, Yb, or Ce).
Acylation Reaction: The 3,5-diaminobenzoic acid is then subjected to an acylation reaction with octadecanoyl chloride in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale hydrogenation and acylation processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(octadecanoylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various acylated or sulfonated derivatives.
Scientific Research Applications
3-Amino-5-(octadecanoylamino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-5-(octadecanoylamino)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzoic acid: A simpler analog with similar structural features but lacking the octadecanoylamino group.
5-Aminosalicylic acid: Another analog with anti-inflammatory properties.
Uniqueness
3-Amino-5-(octadecanoylamino)benzoic acid is unique due to the presence of the long-chain octadecanoylamino group, which imparts distinct physicochemical properties and potential biological activities compared to its simpler analogs.
Properties
CAS No. |
61601-13-6 |
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Molecular Formula |
C25H42N2O3 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
3-amino-5-(octadecanoylamino)benzoic acid |
InChI |
InChI=1S/C25H42N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)27-23-19-21(25(29)30)18-22(26)20-23/h18-20H,2-17,26H2,1H3,(H,27,28)(H,29,30) |
InChI Key |
VKJGZHQYRQGMRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=CC(=C1)N)C(=O)O |
Origin of Product |
United States |
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